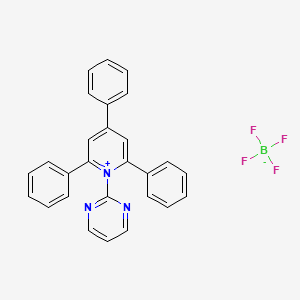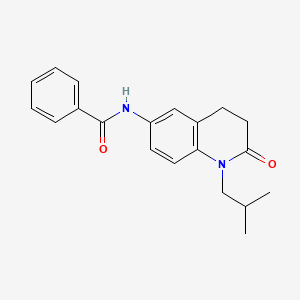
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide, also known as CPQ or CPQC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide exerts its biological effects by binding to and inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many proteins involved in cell signaling pathways. By inhibiting Hsp90, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide disrupts these signaling pathways, leading to the anti-cancer and anti-inflammatory effects observed in studies.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide in lab experiments is its specificity for Hsp90. This allows researchers to study the effects of Hsp90 inhibition without affecting other cellular processes. However, one limitation of using N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide. Another area of interest is the investigation of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide's potential use in combination with other anti-cancer or anti-inflammatory agents. Finally, research on the potential use of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide in other neurological disorders, such as Parkinson's disease, is also of interest.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide involves the reaction of 2-cyclopropyl-4-aminobenzoic acid with acrylonitrile. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to yield N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide. The synthesis method has been optimized to produce high yields of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide with high purity.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-12(10-18)19-17(21)14-9-16(11-7-8-11)20-15-6-4-3-5-13(14)15/h3-6,9,11-12H,2,7-8H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVEKXGWINITC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2391099.png)
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)
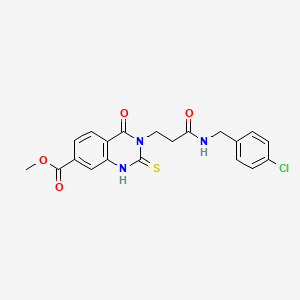
![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)
![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)
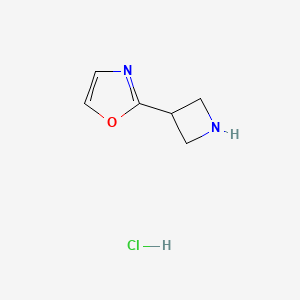
![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)
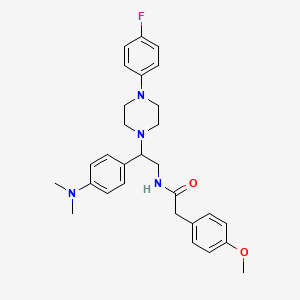
![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)

